(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thioether, an imidazole ring, and a morpholinosulfonyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thioether could undergo oxidation, and the imidazole ring could participate in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Antioxidant Properties
The compound's derivatives have been synthesized and analyzed for their potential as antioxidants. In one study, various derivatives were synthesized and their in vitro antioxidant activities determined. This included analyzing radical scavenging activities and examining total reducing power. The results showed effective antioxidant power for the synthesized bromophenols, suggesting that these compounds have promising antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of the compound have been a focus of research. For example, a study detailed the preparation and structural determination of specific derivatives. The molecular structures of these compounds were determined using methods like IR spectrum, NMR, and X-ray crystal structure analyses. This research contributes to understanding the structural intricacies of these compounds (Banu et al., 2013).
Inhibitory and Antitumor Activities
Research has also explored the inhibitory and antitumor activities of these compounds. One study found that certain derivatives exhibited significant α-glucosidase inhibition activity, suggesting potential for diabetic treatment. Additionally, antioxidant activities of these compounds were investigated, showing promising results (Satheesh et al., 2017). Another study synthesized a derivative and demonstrated its distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Tang & Fu, 2018).
Antimicrobial Activity and Cytotoxicity
Some studies have focused on synthesizing novel derivatives and evaluating them for antimicrobial activity and cytotoxicity. This includes assessing their effects against various bacterial and fungal strains and evaluating their safety in human cell lines. The results have shown that some derivatives exhibit excellent potency against bacteria and fungi, with low cytotoxicity, making them promising for further development (Shankar et al., 2018).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole rings are found in important natural products like histamine and in synthetic drugs .
Mode of action
The presence of the imidazole ring suggests that this compound might interact with biological targets through hydrogen bonding or π-π stacking interactions. The sulfanyl group could potentially undergo redox reactions or act as a leaving group .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with imidazole rings are often involved in pathways related to signal transduction, cellular regulation, and enzymatic catalysis .
Pharmacokinetics
The ADME properties of this compound would depend on many factors, including its size, polarity, and the presence of functional groups. The morpholine and sulfonyl groups might enhance its water solubility, potentially improving its bioavailability .
Result of action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have a variety of potential effects, ranging from enzyme inhibition to modulation of receptor activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the imidazole ring might be affected by pH .
Future Directions
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-17-2-4-18(5-3-17)16-30-22-23-10-11-25(22)21(26)19-6-8-20(9-7-19)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSMNNDEIXNTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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